5-ethyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-ethyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often converting ketones to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using different reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
5-ethyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 7-Iodo-2,4,6-triphenyl-2H-pyrazolo[4,3-c]pyridine
- 4-(3-phenylpropyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole
Uniqueness
What sets 5-ethyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
5-ethyl-3-oxo-2-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-27-14-20(23(29)25-18-12-10-17(11-13-18)16(2)3)22-21(15-27)24(30)28(26-22)19-8-6-5-7-9-19/h5-16H,4H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVOWMJUTYSSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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